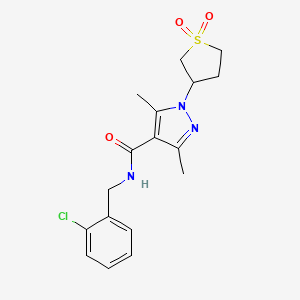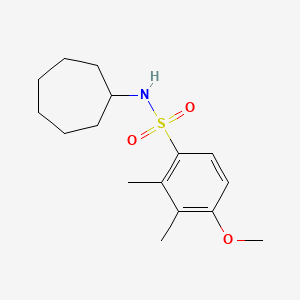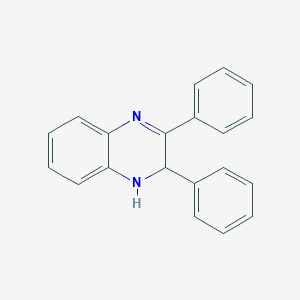![molecular formula C20H25NO5 B15105821 methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The compound also features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to the chromen-2-one core via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylchromen-2-one.
-
Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. The 7-hydroxy group of the chromen-2-one core can be converted to a leaving group, such as a tosylate, which can then be displaced by azepane in the presence of a base like potassium carbonate.
-
Esterification: : The final step involves the esterification of the carboxylic acid group at the 3-position of the chromen-2-one core with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone, resulting in the formation of 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group, resulting in the formation of 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) to facilitate substitution reactions.
Major Products
Oxidation: 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Reduction: 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.
Substitution: Various amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups in the chromen-2-one core can participate in hydrogen bonding and electrostatic interactions, while the azepane ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-4-methylchromen-2-one: Lacks the azepane ring and acetate ester, resulting in different chemical and biological properties.
8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate: Contains a piperidine ring instead of an azepane ring, which may affect its binding affinity and biological activity.
7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate:
Propiedades
Fórmula molecular |
C20H25NO5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
methyl 2-[8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H25NO5/c1-13-14-7-8-17(22)16(12-21-9-5-3-4-6-10-21)19(14)26-20(24)15(13)11-18(23)25-2/h7-8,22H,3-6,9-12H2,1-2H3 |
Clave InChI |
HLGBHZZASIOCCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B15105749.png)

methanone](/img/structure/B15105764.png)
![Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15105768.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
